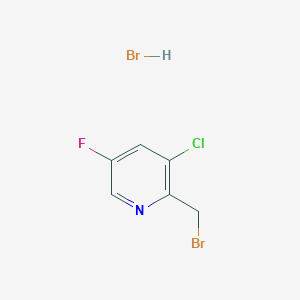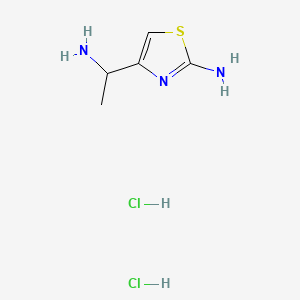![molecular formula C14H20Cl2F2N2 B13462381 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane dihydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of benzyl and difluoro groups attached to a diazabicyclo[331]nonane framework
Métodos De Preparación
The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: The initial step involves the construction of the diazabicyclo[3.3.1]nonane core through cyclization reactions.
Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.
Fluorination: The difluoro groups are incorporated using fluorinating agents under controlled conditions.
Formation of the dihydrochloride salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoro groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: This compound has an oxygen atom in place of the difluoro groups.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: This compound has a hydroxyl group instead of the difluoro groups.
3-Benzyl-7-tert-butyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate: This compound has tert-butyl and carboxylate groups instead of the difluoro groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20Cl2F2N2 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C14H18F2N2.2ClH/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,17H,6-10H2;2*1H |
Clave InChI |
LKWGKKKXJBTDDT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
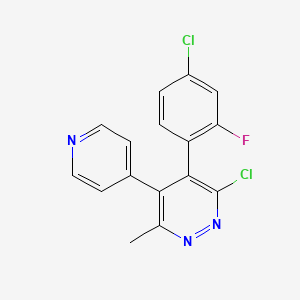
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


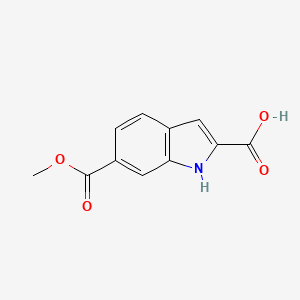
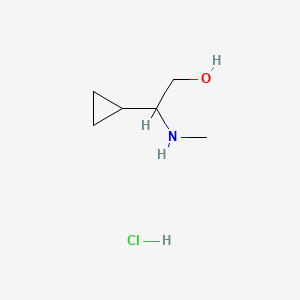
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
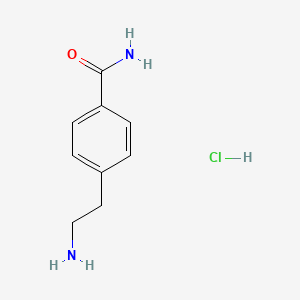
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
